Isodeoxyelephantopin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isodeoxyelephantopin (IDET) is a sesquiterpene lactone compound found in Elephantopus scaber and Elephantopus carolinianus, traditional Chinese medicinal herbs . These herbs have been used to treat various ailments, including liver diseases, diabetes, bronchitis, fever, diarrhea, dysentery, cancer, renal disorders, and inflammation-associated diseases .

Molecular Structure Analysis

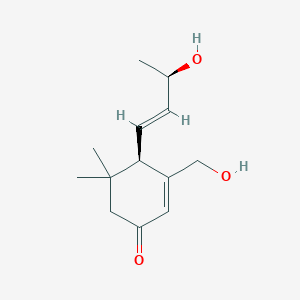

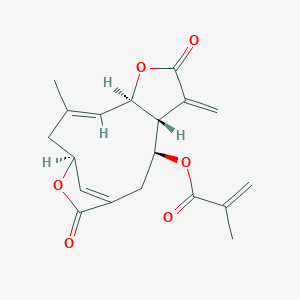

Isodeoxyelephantopin has the empirical formula C19H20O6 . It is a sesquiterpene lactone, a class of compounds known for their unique structures and favorable pharmacology and toxicology profiles .

Chemical Reactions Analysis

Isodeoxyelephantopin has been found to disrupt several processes involved in cancer progression by targeting multiple signaling pathways deregulated in cancers . This includes cell cycle and proliferation, cell survival, autophagy, and invasion pathways .

Applications De Recherche Scientifique

Anti-Cancer Properties

Isodeoxyelephantopin has been extensively studied for its anti-cancer activities. It disrupts several processes involved in cancer progression by targeting multiple signaling pathways that are deregulated in cancers. This includes inducing cell cycle arrest, DNA repair, and apoptosis through the activation of downstream effectors like p21 and Bcl-2-like protein 4 (Bax) .

Molecular Targets and Modes of Action

The compound’s modes of action and molecular targets are crucial in understanding its potential as an anti-cancer agent. Isodeoxyelephantopin affects cell survival, autophagy, and invasion pathways, making it a promising candidate for drug development .

Apoptosis Induction

Isodeoxyelephantopin induces apoptosis in cancer cells by triggering multiple signaling pathways. This selective action against cancer cells, sparing normal cells, suggests its potential for therapeutic use .

Reactive Oxygen Species (ROS) Generation

The compound has been shown to induce ROS generation, which is a critical factor in the regulation of cell death and survival. This activity is particularly relevant in the context of cancer treatment, where the generation of ROS can lead to the selective killing of cancer cells .

Inflammation and Immune Response

Isodeoxyelephantopin has implications in modulating the immune response and inflammation. Its role in these processes could be harnessed for treating inflammation-associated diseases .

Traditional Medicine Applications

Traditionally, compounds like isodeoxyelephantopin have been used in folk medicine to treat various ailments such as liver diseases, diabetes, bronchitis, fever, diarrhea, dysentery, and renal disorders. Understanding its traditional applications can guide modern scientific research in exploring its full potential .

Pharmacology and Toxicology Profiles

The pharmacological and toxicological profiles of isodeoxyelephantopin are favorable, which is essential for its development into a therapeutic agent. Its unique structure contributes to its activity and safety profile .

Future Research Directions

Future research on isodeoxyelephantopin is directed towards its development as an anti-cancer drug. Studies are focusing on its therapeutic effects, mechanisms of action, and potential for clinical application .

Mécanisme D'action

Isodeoxyelephantopin (IDET) is a sesquiterpene lactone compound found in traditional medicinal herbs such as Elephantopus scaber and Elephantopus carolinianus . It has been extensively studied for its potential anti-cancer activities .

Target of Action

The primary targets of IDET are multiple signaling pathways that are deregulated in cancer cells . It disrupts several processes involved in cancer progression, including cell cycle and proliferation, cell survival, autophagy, and invasion pathways .

Mode of Action

IDET interacts with its targets by inducing reactive oxygen species (ROS) generation and suppressing NF-κB activation . It also modulates long non-coding RNA (LncRNA) expression . This compound activates its downstream effectors, including p21, and Bcl-2-like protein 4 (Bax), which eventually leads to cell cycle arrest, DNA repair, and apoptosis .

Biochemical Pathways

IDET affects multiple biochemical pathways. It induces apoptosis through multiple signaling pathways which are deregulated in cancer cells . By targeting these pathways simultaneously, IDET could selectively kill cancer cells .

Pharmacokinetics

It is known that idet exhibits drug-like properties .

Result of Action

The result of IDET’s action is the suppression of the proliferation of both invasive and non-invasive breast cancer cell lines . It also suppresses the colony formation and migration of breast cancer cells . The treatment with IDET induces an accumulation of cells in the sub-G1 and G2/M phases .

Orientations Futures

Future research on isodeoxyelephantopin is likely to focus on its anti-cancer activities, with an emphasis on its modes of action and molecular targets . Both isodeoxyelephantopin and its analogue deoxyelephantopin disrupt several processes involved in cancer progression by targeting multiple signaling pathways deregulated in cancers . This suggests that these compounds could be developed into potent therapeutics for the treatment of cancer .

Propriétés

IUPAC Name |

[(3S,4R,8R,9E,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6+/t13-,14+,15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUOPRSXUVOHFE-MCYOVBASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@H](CC3=C[C@H](C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isodeoxyelephantopin | |

CAS RN |

29307-03-7 |

Source

|

| Record name | Deoxyelephantopin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29307-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.